(2R)-2-Phenyl-2H-chromene-3-carboxaldehyde
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Overview
Description
(2R)-2-Phenyl-2H-chromene-3-carboxaldehyde is an organic compound belonging to the class of chromenes Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring This specific compound features a phenyl group attached to the second carbon of the chromene structure and an aldehyde group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Phenyl-2H-chromene-3-carboxaldehyde typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method is the condensation of salicylaldehyde with phenylacetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired chromene derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires careful control of reaction parameters, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The phenyl group and the chromene ring can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: The major product is (2R)-2-Phenyl-2H-chromene-3-carboxylic acid.
Reduction: The major product is (2R)-2-Phenyl-2H-chromene-3-methanol.
Substitution: Depending on the substituent introduced, various halogenated or nitrated derivatives can be formed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Research has explored its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases due to its biological activity.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Phenyl-2H-chromene-3-carboxaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological activity may be attributed to its ability to modulate enzyme activity, interact with cellular receptors, or influence gene expression. Further research is needed to elucidate the specific molecular mechanisms involved.
Comparison with Similar Compounds
(2S)-2-Phenyl-2H-chromene-3-carboxaldehyde: The enantiomer of the compound, differing in the spatial arrangement of atoms.
2-Phenyl-2H-chromene-3-carboxylic acid: The oxidized form of the compound.
2-Phenyl-2H-chromene-3-methanol: The reduced form of the compound.
Uniqueness: (2R)-2-Phenyl-2H-chromene-3-carboxaldehyde is unique due to its specific stereochemistry, which can influence its reactivity and biological activity
Properties
IUPAC Name |
(2R)-2-phenyl-2H-chromene-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-11-14-10-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-11,16H/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKURGXVANGNSK-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2C(=CC3=CC=CC=C3O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474718 |
Source
|
Record name | (2R)-2-Phenyl-2H-chromene-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911107-22-7 |
Source
|
Record name | (2R)-2-Phenyl-2H-chromene-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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